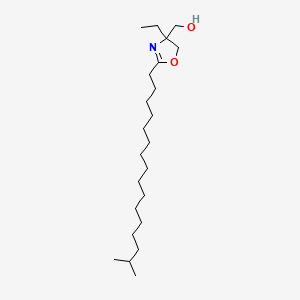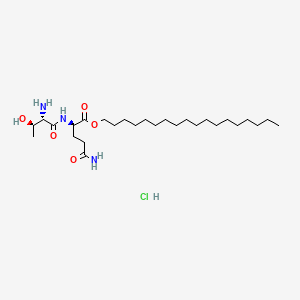
D-Glutamine, N2-L-threonyl-, octadecyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glutamine, N2-L-threonyl-, octadecyl ester, monohydrochloride is a synthetic compound derived from D-glutamine and L-threonine. This compound is characterized by the presence of an octadecyl ester group and a monohydrochloride salt. It is a derivative of amino acids and is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glutamine, N2-L-threonyl-, octadecyl ester, monohydrochloride typically involves the esterification of D-glutamine with octadecanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The resulting ester is then reacted with L-threonine to form the desired compound. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
D-Glutamine, N2-L-threonyl-, octadecyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
D-Glutamine, N2-L-threonyl-, octadecyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and as a drug delivery agent.
Industry: Used in the production of pharmaceuticals and as an additive in cosmetic formulations.
Mechanism of Action
The mechanism of action of D-Glutamine, N2-L-threonyl-, octadecyl ester, monohydrochloride involves its interaction with cellular enzymes and receptors. It is known to modulate the activity of glutamine synthetase and glutaminase, enzymes involved in the metabolism of glutamine. The compound also affects signaling pathways such as the nuclear factor kappa B (NF-kB) and mitogen-activated protein kinases (MAPKs), which play a role in cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
L-Glutamine: A naturally occurring amino acid with similar metabolic functions.
N-Acetyl D-Glucosamine: Another amino acid derivative with applications in regenerative medicine.
Uniqueness
D-Glutamine, N2-L-threonyl-, octadecyl ester, monohydrochloride is unique due to its esterified structure and the presence of an octadecyl group, which enhances its lipophilicity and potential for use in drug delivery systems. Its ability to modulate specific enzymes and signaling pathways also sets it apart from other similar compounds.
Properties
CAS No. |
153508-78-2 |
|---|---|
Molecular Formula |
C27H54ClN3O5 |
Molecular Weight |
536.2 g/mol |
IUPAC Name |
octadecyl (2R)-5-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoate;hydrochloride |
InChI |
InChI=1S/C27H53N3O5.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-35-27(34)23(19-20-24(28)32)30-26(33)25(29)22(2)31;/h22-23,25,31H,3-21,29H2,1-2H3,(H2,28,32)(H,30,33);1H/t22-,23-,25+;/m1./s1 |
InChI Key |
CFAQIFRMETZEQI-VJFZGSQUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)N.Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


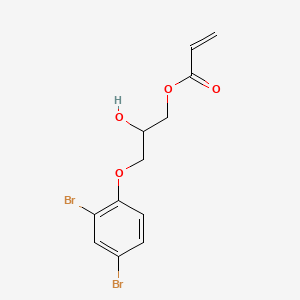


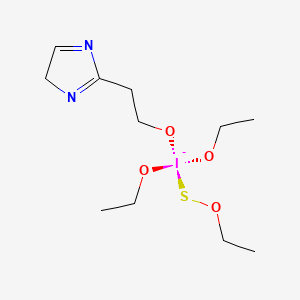
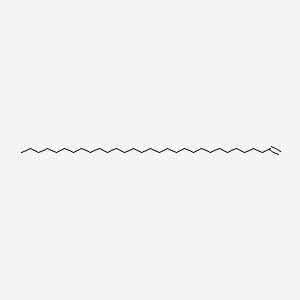


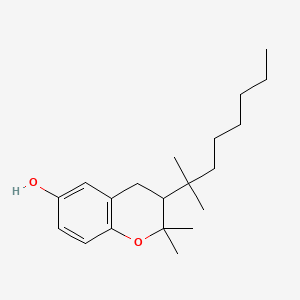
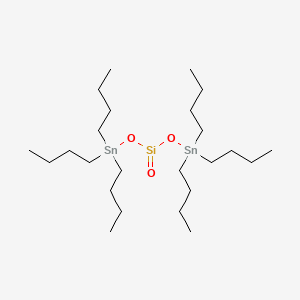
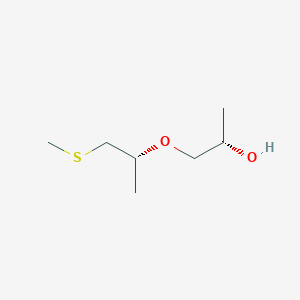
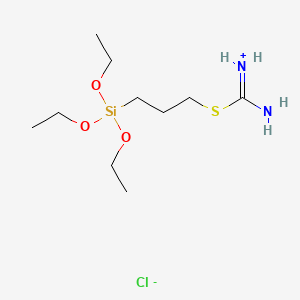
![4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate](/img/structure/B12670690.png)

